c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

Catalog No.
S12900622
CAS No.
M.F
C47H69ClN12O9S2
M. Wt
1045.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

Product Name

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

IUPAC Name

(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C47H69ClN12O9S2

Molecular Weight

1045.7 g/mol

InChI

InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1

InChI Key

KELMVSJFGCWRLO-MLMVTELGSA-N

Canonical SMILES

CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl

Isomeric SMILES

CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl

The compound c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a cyclic peptide characterized by its unique sequence and structure. It consists of a cyclic backbone formed by the amino acids Bua (butanol), Cpa (cyclopentylalanine), Thi (threonine), Val (valine), Asn (asparagine), Cys (cysteine), and is capped with Pro (proline) followed by Agm (arginine). This compound is noted for its potent agonistic activity at the V2 receptor, which is a subtype of vasopressin receptors involved in water reabsorption in the kidneys and other physiological processes. Its high efficacy is indicated by an effective concentration (EC50) of approximately 0.25 nM for human V2 receptors, making it one of the most selective and short-acting V2 receptor agonists known to date .

Typical of peptide structures, including:

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  • Oxidation: The thiol group from cysteine can undergo oxidation to form disulfide bonds, potentially altering the compound's conformation and biological activity.
  • Substitution Reactions: The amino groups can participate in substitution reactions, allowing for modifications that may enhance stability or alter receptor specificity.

These reactions are vital for understanding the stability and reactivity of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in biological systems .

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm exhibits significant biological activity as a selective agonist for the V2 receptor. Its action leads to increased water permeability in renal collecting ducts, promoting water reabsorption and concentrating urine. This property makes it a candidate for therapeutic applications in conditions such as diabetes insipidus, where water retention is impaired. Additionally, its selectivity minimizes side effects associated with non-selective vasopressin receptor activation .

The synthesis of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm typically involves solid-phase peptide synthesis (SPPS) techniques. Key steps include:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a solid support using coupling agents such as HATU or DIC.
  • Cyclization: The linear peptide is cyclized through the formation of a peptide bond between terminal amino acids, often facilitated by activating agents.
  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired cyclic form from side products and unreacted materials.

Alternative methods may include solution-phase synthesis under pseudo-high dilution conditions to enhance cyclization efficiency .

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm has potential applications in:

  • Pharmaceutical Development: Targeting conditions related to water balance, such as diabetes insipidus or heart failure where fluid management is crucial.
  • Research: Studying vasopressin receptor signaling pathways and their implications in renal physiology and pathophysiology.
  • Diagnostic Tools: Potential use in imaging or monitoring renal function through its receptor interactions.

Studies have shown that c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm interacts selectively with V2 receptors, demonstrating minimal cross-reactivity with other vasopressin receptor subtypes. This selectivity is crucial for reducing adverse effects associated with broader vasopressin receptor activation. Interaction studies often utilize radiolabeled compounds or competitive binding assays to elucidate binding affinities and kinetics .

Several compounds exhibit similar properties or structures to c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. Notable examples include:

Compound NameSimilarityUnique Features
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2Analogous structureDifferent terminal amino acid affecting activity
DesmopressinNon-peptidic V2 receptor agonistLonger half-life; used clinically
TerlipressinVasopressin analogueBroader action on V1 receptors; used in acute settings

These compounds share similarities in their mechanisms of action but differ in their pharmacokinetics and specific receptor interactions, highlighting the unique profile of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm as a highly selective V2 receptor agonist .

The synthesis begins with resin selection, where TentaGel resin with relatively low peptide loading of approximately 0.2 millimoles per gram proves advantageous for macrocyclic peptide synthesis by minimizing intermolecular cyclization and dimerization reactions [24]. The stepwise assembly proceeds through iterative cycles of Fmoc deprotection using 20% piperidine in dimethylformamide, followed by amino acid coupling using appropriate activation reagents [5] [31].

Coupling Reagent Selection and Optimization

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly for sterically hindered amino acids present in the target sequence [29]. For the synthesis of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, multiple coupling reagents demonstrate varying effectiveness based on their activation mechanisms and reactivity profiles [29].

Coupling ReagentActive SpeciesReaction RateCompletion TimeEpimerization Risk
HATUO-AzabenzotriazoleHigh15-30 minutesLow
HBTUO-BenzotriazoleModerate30-60 minutesModerate
TBTUO-BenzotriazoleModerate45-90 minutesModerate
PyBOPO-BenzotriazoleHigh20-45 minutesLow
COMUO-XymaVery High10-20 minutesVery Low

HATU demonstrates superior performance for difficult couplings involving sterically hindered residues, generating highly reactive O-azabenzotriazole esters that facilitate efficient acylation [29] [30]. The reagent shows particular effectiveness for coupling amino acids with bulky side chains such as cyclopentylalanine and threonine derivatives present in the target structure [29]. COMU represents an emerging alternative offering enhanced reactivity with reduced epimerization, particularly valuable for sensitive amino acid sequences [30].

Side-Chain Protection Strategies

The complex amino acid composition of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm necessitates careful selection of side-chain protecting groups to prevent undesired reactivity during synthesis [31]. The asparagine residue requires trityl protection to prevent cyclization with adjacent backbone carbonyls, while the cysteine residue demands orthogonal protection for subsequent cyclization strategies [31] [34].

Traditional tert-butyl-based protection schemes provide acid-labile protection for most functional groups, but minimal protection strategies offer advantages for acid-sensitive synthetic targets [34]. Hydroxyl-bearing residues such as threonine may be synthesized without side-chain protection in certain contexts, reducing the overall protection group burden and simplifying the final deprotection process [34].

Head-to-Tail Cyclization Techniques for Macrocycle Formation

Head-to-tail cyclization represents the primary strategy for converting linear peptide precursors into the desired macrocyclic structure of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm [6]. This approach involves formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group, creating a lactam linkage that defines the macrocyclic backbone [6].

Traditional Amide Cyclization Methods

Conventional head-to-tail amide formation utilizes the same coupling chemistry employed in linear peptide synthesis, but requires careful optimization to achieve efficient macrocyclization [6]. The cyclization efficiency depends critically on ring size, with peptides containing six or more amino acids demonstrating remarkably efficient cyclization under optimized conditions [24]. Global analysis of peptide cyclization efficiency reveals that 96% or more of library members with ring sizes of six amino acids or larger achieve quantitative conversion to monocyclic products [24].

The choice of coupling reagent significantly influences cyclization success, with PyBOP demonstrating particular effectiveness for macrocycle formation due to its ability to generate highly reactive acylating species [6]. HATU combined with Oxyma Pure and 1-hydroxy-7-azabenzotriazole provides an alternative coupling system that minimizes epimerization during the cyclization process [6].

Solution-Phase versus On-Resin Cyclization

Cyclization can be performed either in solution after peptide cleavage from the resin or directly on the solid support [19]. Solution-phase cyclization typically employs high dilution conditions to favor intramolecular cyclization over intermolecular dimerization, but requires additional purification steps to remove protecting groups and oligomeric byproducts [19].

On-resin cyclization offers significant advantages including reduced side product formation and simplified purification procedures [19]. The pseudo-dilute conditions created by the solid support effectively suppress intermolecular reactions while promoting the desired intramolecular cyclization [19]. On-resin macrocyclization efficiency exceeding 95% has been demonstrated for appropriately designed peptide sequences [19].

Advanced Cyclization Strategies

Alternative cyclization methods provide solutions for challenging macrocyclization reactions where traditional amide formation proves inefficient [6]. Native chemical ligation represents a powerful chemoselective approach utilizing N-terminal cysteine condensation with C-terminal thioesters [6]. This method offers advantages for peptides containing cysteine residues, as present in the target compound.

Azide-alkyne cycloaddition chemistry provides another robust cyclization strategy with high efficiency and minimal side product formation [28]. The reaction proceeds rapidly under microwave conditions at 60 degrees Celsius for 20 minutes, achieving greater than 95% conversion from linear to cyclic products [28]. Silver-promoted thioamide cyclization represents a contemporary approach enabling traceless macrocyclization through chemoselective activation of N-terminal thioamides [6].

Orthogonal Protection Schemes for Cysteine Pairing

The presence of cysteine in c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm necessitates sophisticated protection strategies to enable controlled disulfide bond formation during synthesis [7]. Orthogonal protection schemes allow selective removal of protecting groups under different reaction conditions, enabling regioselective formation of disulfide linkages [7].

Traditional Cysteine Protection Groups

Multiple cysteine protecting groups have been developed for orthogonal synthesis applications, each with distinct stability profiles and removal conditions [7]. Trityl groups provide acid-labile protection that can be removed using trifluoroacetic acid, while acetamidomethyl groups require iodine-mediated oxidative conditions for removal [7].

Protection GroupStability ProfileRemoval ConditionsOrthogonalityApplications
TritylAcid-labileTrifluoroacetic acidHighGeneral synthesis
AcetamidomethylIodine-labileIodine/methanolHighDisulfide formation
tert-ButylAcid/base stablePhenylsulfoxide/trimethylsilyl chlorideModerateSpecialized applications
StBuReducing-labileTributylphosphineHighLimited use
BenzhydrylHighly stableAmmonium iodide/dimethylsulfideVery HighComplex structures

Tert-butyl protection offers stability under both acidic and reducing conditions but requires harsh removal conditions that may be incompatible with tryptophan-containing sequences [7]. The tert-butylsulfenyl group provides broad orthogonality but often requires on-resin deprotection before final cleavage, leading to reduced yields and increased byproduct formation [7].

Advanced Orthogonal Strategies

Recent developments in orthogonal protection include acid-activated N-chlorosuccinimide-mediated deprotection combined with simultaneous disulfide formation [21]. This method enables single-step removal of tert-butyl protection while promoting disulfide bond formation under mild conditions [21]. The protocol achieves rapid reaction completion within 15 minutes and provides clean disulfide products across various peptide sequences [21].

Strategic merger of different deprotection methods allows construction of multiple disulfide linkages in complex peptides [21]. Initial treatment with iodine and persulfate selectively removes trityl protection and forms the first disulfide bridge, followed by N-chlorosuccinimide treatment to remove tert-butyl groups and complete the second disulfide formation [21].

Semi-Orthogonal Protection Approaches

For peptides requiring multiple disulfide bonds, semi-orthogonal protection strategies provide practical solutions when fully orthogonal systems prove insufficient [10]. This approach involves protecting half of the cysteine residues with groups that are removed during resin cleavage, while the remaining cysteines carry acetamidomethyl protection [10].

The semi-orthogonal method enables stepwise disulfide formation by first oxidizing the free thiols released during cleavage, followed by selective removal of acetamidomethyl groups using iodine to complete the remaining disulfide bridges [10]. This strategy proves particularly valuable for peptides containing four or more cysteine residues where fully orthogonal protection schemes become impractical [10].

Post-Synthetic Modifications: Pro-Agm Functionalization

The Pro-Agm sequence in c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm represents a critical structural element requiring specialized synthetic approaches for efficient incorporation and potential post-synthetic modification [16]. Agmatine serves as an arginine mimic with enhanced metabolic stability and reduced basicity compared to natural arginine [16] [17].

Agmatine Incorporation Strategies

Agmatine incorporation into peptide sequences requires specialized synthetic building blocks and coupling protocols due to its unique guanidino-butylamine structure [16]. The compound demonstrates selective inhibition of arginine decarboxylase with an IC50 value of 30 nanomolar, indicating its potential for modulating polyamine biosynthesis pathways [16].

Direct incorporation during solid-phase synthesis utilizes appropriately protected agmatine derivatives with orthogonal protection of the terminal amino and guanidino functionalities [16]. The guanidino group typically requires protection with acid-labile groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl or nitro-substituted derivatives to prevent side reactions during coupling [16].

Post-Synthetic Functionalization Approaches

Post-synthetic modification of peptides enables manipulation of natural amino acids after sequence assembly, providing opportunities for structural diversification and property optimization [12]. Palladium-catalyzed cross-coupling reactions represent a contemporary approach for selective functionalization of aromatic side chains in peptides [12].

C-H functionalization methodologies allow direct modification of peptide side chains without requiring pre-installation of reactive handles [12]. Phenylalanine residues undergo selective olefination using catalytic palladium, enabling introduction of alkene functionality in a single step [12]. The methodology accommodates various alkene coupling partners and demonstrates selectivity for mid-sequence and C-terminal residues [12].

Proline Modifications and Conformational Control

Proline residues exert significant conformational constraints on peptide structures due to their cyclic nature and restricted phi angle values [11]. Post-synthetic modification of proline enables fine-tuning of peptide conformation and biological activity through strategic structural alterations [11].

Hydroxyproline derivatives undergo mild, metal-free domino scission-oxidation-addition processes that generate residues with dual reactive chains [11]. These modified residues enable further functionalization through reductive amination or other coupling reactions, providing access to conformationally constrained peptide analogs [11]. The approach allows formation of Freidinger-Veber lactams and other cyclic constraints that modulate peptide flexibility and receptor binding affinity [11].

Structure-Activity Optimization

Systematic modification of the Pro-Agm sequence enables optimization of the pharmacological properties of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm analogs [13]. Incorporation of bulky side chains through ligand-enabled gamma-C(sp3)-H arylation provides access to structurally diverse amino acid derivatives with enhanced biological activity [13].

XLogP3

1.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

1044.4440419 g/mol

Monoisotopic Mass

1044.4440419 g/mol

Heavy Atom Count

71

Dates

Modify: 2024-08-10

Explore Compound Types